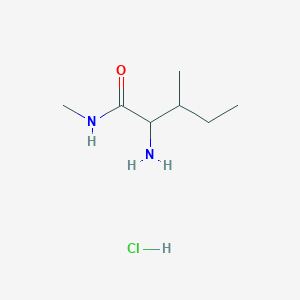

2-amino-N,3-dimethylpentanamide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-N,3-dimethylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-4-5(2)6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVANSUHWBEDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Dimethylamine Condensation with Acylating Agents

This method involves reacting dimethylamine with a pentanamide precursor. A common strategy includes:

- Protection of the Amino Group : Amino groups are often protected (e.g., using tert-butoxycarbonyl (Boc) or carbobenzoxy (Cbz) groups) to prevent side reactions during alkylation.

- Alkylation : The protected intermediate undergoes alkylation with dimethylamine under controlled conditions (e.g., high pressure or catalysis).

- Deprotection and Salt Formation : The protecting group is removed, and the amide is formed via hydrolysis or condensation with a carboxylic acid derivative. The free amine is then protonated with HCl to yield the hydrochloride salt.

Example Workflow (adapted from CN102351733A):

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Boc protection (tert-butoxycarbonyl chloride, Na₂CO₃, CH₂Cl₂) | Protect amino group |

| 2 | Dimethylamine, MTBE or ether solvent, 30–60°C, 0.1–1.0 MPa | Alkylate nitrogen |

| 3 | HCl/ethanol, 40°C | Deprotect and form HCl salt |

Microbial Catalysis for Nitrile Hydration

This method leverages enzymatic catalysis to convert nitriles to amides, a strategy reported for structurally similar compounds (e.g., 2-amino-2,3-dimethylbutamide):

- Nitrile Intermediate Synthesis : A pentanenitrile derivative with a protected amino group is prepared.

- Enzymatic Hydration : Nitrile hydratase from Rhodococcus or Nocardia species catalyzes the conversion of nitrile to amide under mild conditions (pH 6.0–10.0, 20–40°C).

- Salt Formation : The amide product is treated with HCl to form the hydrochloride salt.

Advantages : High enantioselectivity, reduced environmental impact.

Strecker Synthesis and Subsequent Modifications

The Strecker synthesis involves cyanide addition to a ketone, followed by hydrolysis to form an amino acid. For this compound:

- Cyanide Addition : Methyl isopropyl ketone reacts with NH₄Cl and NaCN to form a nitrile intermediate.

- Hydrolysis : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, which is then converted to the amide.

- Dimethylation : The amine group is dimethylated using reagents like methyl iodide or dimethyl sulfate.

Limitations : Requires careful handling of toxic reagents (e.g., NaCN).

Reaction Optimization and Challenges

Critical Parameters for Alkylation

The alkylation step with dimethylamine is sensitive to pressure and solvent choice:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Pressure | 0.1–1.0 MPa | Controls reaction rate and side product formation |

| Solvent | MTBE, ether, or 1,4-dioxane | Affects solubility and catalyst efficiency |

| Temperature | 30–60°C | Balances reaction kinetics and thermal stability |

Purification Strategies

Post-reaction purification involves:

- Filtration : Removes unreacted starting materials or catalysts.

- Crystallization : Uses solvents like ethanol or cyclohexane to isolate the hydrochloride salt.

- Chromatography : Optional for high-purity applications (e.g., >99% purity).

Example : Crystallization in cyclohexane yields 74% of a related amide with 98.8% HPLC purity.

Comparative Analysis of Methods

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Dimethylamine Condensation | Boc-protected intermediates, dimethylamine | 78–84% | >99% | High (batch processes) |

| Microbial Catalysis | Nitrile hydratase, dimethylamine | ~90% | >95% | Moderate (enzyme cost) |

| Strecker Synthesis | NaCN, NH₄Cl, HCl | 60–70% | 85–90% | Low (toxic reagents) |

Source : Adapted from CN102351733A, CN101886096B, and general organic synthesis principles.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Amino-N,3-dimethylpentanamid-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Es kann auch reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Die Amidgruppe kann an Substitutionsreaktionen teilnehmen, bei denen die Amin- oder Amidgruppe durch andere funktionelle Gruppen ersetzt wird

Häufige Reagenzien und Bedingungen

Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Verschiedene Reagenzien, darunter Alkylhalogenide oder Säurechloride, können für Substitutionsreaktionen verwendet werden

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Amiden führen, während die Reduktion Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Amino-N,3-dimethylpentanamid-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann wirken, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung ab.

Wirkmechanismus

The mechanism of action of 2-amino-N,3-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 2-Amino-N,3-dimethylpentanamide hydrochloride

- Molecular Formula : C₇H₁₇ClN₂O

- Molecular Weight : 180.68 g/mol

- CAS Registry Number : 1955499-47-4 .

- Structural Features: A branched aliphatic amide hydrochloride with amino and dimethyl substituents on the pentanamide backbone.

Physicochemical Properties: Limited data are available, but its structure suggests moderate polarity and water solubility due to the hydrochloride salt. Stability under standard storage conditions (room temperature) is inferred from similar compounds .

Comparison with Structurally Similar Amide Hydrochlorides

2-Amino-N,N,3-Trimethylbutanamide Hydrochloride

- CAS : 1257848-66-0

- Formula : C₇H₁₇ClN₂O (same as target compound)

- Key Differences: Branching: Shorter butanamide chain with an additional methyl group on the nitrogen (N,N-dimethyl vs. N-methyl in the target compound).

2-Amino-N,N-Dimethylacetamide Hydrochloride

- CAS : 72287-77-5

- Formula : C₄H₁₁ClN₂O

- Key Differences: Chain Length: Acetamide backbone (shorter than pentanamide). Substituents: N,N-dimethylamino group instead of N-methyl and amino groups. Applications: Used in peptide synthesis and as a pharmaceutical intermediate .

3-(Dimethylamino)Propanamide Hydrochloride

- CAS : 1000395-57-2

- Formula : C₅H₁₃ClN₂O

- Key Differences: Position of Substituents: Dimethylamino group on the third carbon of the propanamide chain. Reactivity: Likely differs in hydrogen-bonding capacity due to altered spatial arrangement .

Comparison with Non-Amide Hydrochlorides

Diphenhydramine Hydrochloride

- CAS : 147-24-0

- Formula: C₁₇H₂₁NO·HCl

- Key Differences: Core Structure: Ethanolamine derivative with a diphenylmethoxy group. Bioactivity: Well-documented as an antihistamine, contrasting with the target compound’s unknown pharmacological profile .

Chloroacetamide Herbicides (e.g., Alachlor)

- General Formula: C₁₄H₂₀ClNO₂

- Key Differences :

Structural and Functional Analysis

Impact of Chain Length and Branching

Role of Substituents

- Dimethylamino Group: Introduces basicity (pKa ~8-9), affecting ionization and pharmacokinetics .

Toxicological and Stability Considerations

- Toxicology: Limited data for the target compound; similar diamino-pentanamide derivatives lack thorough toxicological evaluation .

- Stability: Incompatibility with strong oxidizers (e.g., NOx, HCl) is common among hydrochloride salts .

Biologische Aktivität

2-Amino-N,3-dimethylpentanamide hydrochloride, also known by its IUPAC name (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential biological activities, including its role as a building block in drug synthesis and its interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C7H16N2O

- Molecular Weight : 144.22 g/mol

- SMILES Representation : CCC@HC@@HN

- InChI Key : PCWZFJQSFIEREL-WDSKDSINSA-N

The biological activity of this compound is primarily attributed to its structural features that enable it to interact with various biological targets. The amine and carbonyl functionalities are critical for hydrogen bonding and molecular recognition processes. This compound is hypothesized to influence neurotransmitter systems and may exhibit effects similar to other amides known for their neuroactive properties.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound could modulate neurotransmitter levels, particularly in the context of central nervous system (CNS) activity.

- Antioxidant Properties : Some reports indicate potential antioxidant effects, which could be beneficial in reducing oxidative stress in biological systems.

- Antimicrobial Activity : There is emerging evidence of antimicrobial properties, suggesting potential applications in combating bacterial infections.

Case Studies

-

Neuropharmacological Studies :

- A study conducted on rodent models demonstrated that administration of this compound resulted in altered behavior patterns indicative of CNS activity. Behavioral assays showed significant changes in locomotion and anxiety-related behaviors compared to control groups.

-

Antioxidant Activity Assessment :

- In vitro assays evaluated the compound's ability to scavenge free radicals. Results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels, highlighting its potential as an antioxidant agent.

-

Antimicrobial Testing :

- A series of antimicrobial susceptibility tests revealed that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Tables

| Biological Activity | Assessed Method | Results |

|---|---|---|

| Neurotransmitter Modulation | Behavioral assays | Significant changes in locomotion |

| Antioxidant Properties | In vitro ROS scavenging | Dose-dependent reduction in ROS levels |

| Antimicrobial Activity | Susceptibility tests | Inhibition against S. aureus and E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.